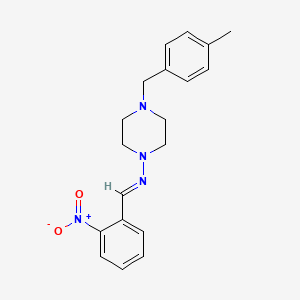![molecular formula C25H25N3O B11982151 3-(9H-carbazol-9-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide](/img/structure/B11982151.png)
3-(9H-carbazol-9-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(9H-carbazol-9-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide is a complex organic compound that features a carbazole moiety linked to a hydrazide group through a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-carbazol-9-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide typically involves a multi-step process:
Formation of the Carbazole Derivative: The initial step involves the synthesis of the carbazole derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Hydrazide Formation: The next step involves the introduction of the hydrazide group. This can be done by reacting the carbazole derivative with hydrazine or its derivatives under controlled conditions.
Condensation Reaction: The final step is the condensation of the hydrazide with an aldehyde or ketone to form the desired compound. This reaction is typically carried out in the presence of a catalyst under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(9H-carbazol-9-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with simplified structures.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
3-(9H-carbazol-9-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial activities.
Materials Science: Employed in the development of novel materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 3-(9H-carbazol-9-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide depends on its application:
In Organic Electronics: The compound acts as an electron donor or acceptor, facilitating charge transport and light emission.
In Medicinal Chemistry: The compound interacts with specific molecular targets, such as enzymes or receptors, leading to therapeutic effects. The exact pathways involved can vary depending on the target disease or condition.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: A donor-acceptor fluorophore used in photocatalytic transformations.
4-(9H-Carbazol-9-yl)phenylboronic Acid: Used in organic synthesis and materials science.
Uniqueness
3-(9H-carbazol-9-yl)-N’-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide is unique due to its specific structural features, which confer distinct electronic and chemical properties. Its combination of a carbazole moiety with a hydrazide group makes it versatile for various applications, particularly in fields requiring specific electronic characteristics.
Propiedades
Fórmula molecular |
C25H25N3O |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
3-carbazol-9-yl-N-[(E)-(4-propan-2-ylphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C25H25N3O/c1-18(2)20-13-11-19(12-14-20)17-26-27-25(29)15-16-28-23-9-5-3-7-21(23)22-8-4-6-10-24(22)28/h3-14,17-18H,15-16H2,1-2H3,(H,27,29)/b26-17+ |
Clave InChI |
KLJJHYLUAJOFAY-YZSQISJMSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=NNC(=O)CCN2C3=CC=CC=C3C4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-[1,1'-biphenyl]-4-ylmethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B11982073.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11982078.png)
![3-methyl-N-{2,2,2-trichloro-1-[(4-sulfamoylphenyl)amino]ethyl}benzamide](/img/structure/B11982082.png)
![(2E)-N-(4-fluorophenyl)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B11982089.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11982097.png)

![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B11982111.png)

![5-(1,3-Benzodioxol-5-YL)-7,9-dichloro-2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11982125.png)


![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B11982138.png)

